molecular formula C9H22N2O3 B1615641 Bis(2-dimethylaminoethyl) ether, diformate CAS No. 51390-19-3

Bis(2-dimethylaminoethyl) ether, diformate

Cat. No.: B1615641
CAS No.: 51390-19-3
M. Wt: 206.28 g/mol
InChI Key: AWVSDQYIGJMXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Formic acid, compd. with 2,2’-oxybis[N,N-dimethylethanamine] (1:1) is typically synthesized through the reaction of formic acid (HCOOH) with 2,2’-oxybis[N,N-dimethylethanamine]. This reaction is usually carried out in an appropriate organic solvent like methanol or ethanol . The reaction conditions involve mixing the reactants at controlled temperatures to ensure the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Formic acid, compd. with 2,2’-oxybis[N,N-dimethylethanamine] (1:1) has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions.

    Biology: It can be used in biochemical studies to understand enzyme mechanisms and interactions.

    Industry: It is used as a surfactant in the production of flexible polyurethane foams, coatings, and plastics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to act as a catalyst or reactant in various chemical reactions. It interacts with molecular targets and pathways specific to the reaction it is involved in. For example, as a catalyst, it can lower the activation energy of a reaction, thereby increasing the reaction rate .

Comparison with Similar Compounds

Formic acid, compd. with 2,2’-oxybis[N,N-dimethylethanamine] (1:1) can be compared with similar compounds such as:

The uniqueness of formic acid, compd. with 2,2’-oxybis[N,N-dimethylethanamine] (1:1) lies in its specific molecular structure and its ability to act as a versatile catalyst and surfactant in various applications .

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]-N,N-dimethylethanamine;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O.CH2O2/c1-9(2)5-7-11-8-6-10(3)4;2-1-3/h5-8H2,1-4H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVSDQYIGJMXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCN(C)C.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51390-19-3
Record name Formic acid, compd. with 2,2′-oxybis[N,N-dimethylethanamine] (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51390-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6074122
Record name Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124347-71-3, 51390-19-3
Record name Formic acid, compd. with 2,2′-oxybis[N,N-dimethylethanamine] (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124347-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formic acid, compd. with 2,2'-oxybis(N,N-dimethylethanamine) (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051390193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic acid, compd. with 2,2'-oxybis(N,N-dimethylethanamine) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124347713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formic acid, compound with 2,2'-oxybis[N,N-dimethylethylamine] (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-dimethylaminoethyl) ether, diformate
Reactant of Route 2
Reactant of Route 2
Bis(2-dimethylaminoethyl) ether, diformate
Reactant of Route 3
Reactant of Route 3
Bis(2-dimethylaminoethyl) ether, diformate
Reactant of Route 4
Bis(2-dimethylaminoethyl) ether, diformate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Bis(2-dimethylaminoethyl) ether, diformate
Reactant of Route 6
Reactant of Route 6
Bis(2-dimethylaminoethyl) ether, diformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.